Methyl (4-cyano-2,5-difluorophenyl)carbamate
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Overview
Description
Methyl (4-cyano-2,5-difluorophenyl)carbamate is an organic compound with the molecular formula C9H6F2N2O2 It is a derivative of carbamate, characterized by the presence of a cyano group and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-cyano-2,5-difluorophenyl)carbamate typically involves the reaction of 4-cyano-2,5-difluoroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-cyano-2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Methyl (4-cyano-2,5-difluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4-cyano-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group and fluorine atoms play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-cyanophenyl)carbamate
- Methyl (2,5-difluorophenyl)carbamate
- Methyl (4-cyano-2-fluorophenyl)carbamate
Uniqueness
Methyl (4-cyano-2,5-difluorophenyl)carbamate is unique due to the presence of both cyano and difluoro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the cyano group contributes to its reactivity and potential biological activity .
Properties
CAS No. |
184347-78-2 |
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Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl N-(4-cyano-2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)13-8-3-6(10)5(4-12)2-7(8)11/h2-3H,1H3,(H,13,14) |
InChI Key |
ALHVTFTWZZVTNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C(=C1)F)C#N)F |
Origin of Product |
United States |
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